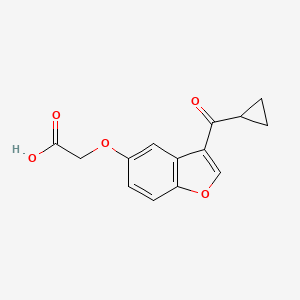

2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid

Description

Properties

Molecular Formula |

C14H12O5 |

|---|---|

Molecular Weight |

260.24 g/mol |

IUPAC Name |

2-[[3-(cyclopropanecarbonyl)-1-benzofuran-5-yl]oxy]acetic acid |

InChI |

InChI=1S/C14H12O5/c15-13(16)7-18-9-3-4-12-10(5-9)11(6-19-12)14(17)8-1-2-8/h3-6,8H,1-2,7H2,(H,15,16) |

InChI Key |

GFUYCAXIYZLLKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid typically involves multiple steps, starting with the formation of the benzofuran core. One common method is the cyclization of ortho-hydroxyaryl ketones. The cyclopropanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction, using cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst . The final step involves the esterification of the benzofuran derivative with chloroacetic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the acetic acid moiety under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Ester or amide derivatives.

Scientific Research Applications

2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The cyclopropanecarbonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid with structurally related benzofuran-acetic acid derivatives, focusing on substituents, molecular properties, and inferred biological implications:

Key Comparative Insights:

Substituent Effects: Cyclopropanecarbonyl (target compound) provides a compact, rigid structure that may reduce metabolic degradation compared to bulkier groups like ethylsulfanyl . Isoxazole and fluoropyridine substituents introduce heterocyclic diversity, enabling interactions with polar residues in enzymatic pockets .

Pharmacokinetic Considerations :

- The acetic acid moiety in all compounds improves water solubility, critical for oral bioavailability.

- HCl salt formation (e.g., in the fluoropyridinyl derivative) enhances crystallinity, aiding in formulation .

Biological Activity Trends :

- Sulfanyl and halogenated analogs (e.g., 5-fluoro derivatives) show antimicrobial promise, likely due to enhanced membrane interaction .

- Isoxazole-containing compounds may target inflammatory pathways, as seen in COX inhibitors .

Research Findings and Data Gaps

While the provided evidence highlights structural diversity among benzofuran-acetic acid derivatives, direct pharmacological data for this compound are absent. Comparative studies suggest that cyclopropane-containing compounds exhibit superior metabolic stability, but in vitro assays (e.g., enzyme inhibition, cytotoxicity) are needed to validate this hypothesis. Additionally, crystallographic data (e.g., using SHELXL or ORTEP-III ) could elucidate conformational preferences influencing target binding.

Biological Activity

2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a cyclopropanecarbonyl group and an acetic acid functional group. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar regions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation, particularly in breast and renal cancer models.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced tumor growth or bacterial survival.

- Modulation of Cell Signaling Pathways : Interference with signaling pathways associated with inflammation or cell proliferation could explain its diverse biological effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in vitro | |

| Anti-inflammatory | Decreased cytokine production |

Table 2: Case Studies

Case Studies

- Antimicrobial Screening : A study conducted by Menendez et al. highlighted the compound's significant inhibitory action against Mycobacterium tuberculosis, achieving up to 91% inhibition at a concentration of 250 μg/ml, indicating strong potential as an antitubercular agent .

- Cancer Cell Proliferation : Research presented by Konstantinidou demonstrated that derivatives of this compound significantly reduced the viability of breast cancer cells in vitro, suggesting a possible role in cancer therapy .

- Inflammatory Response Modulation : In a study by Baltas et al., the compound was shown to modulate cytokine production in inflammatory models, indicating its potential utility in treating inflammatory diseases .

Q & A

Basic: What synthetic strategies are commonly employed to introduce the cyclopropanecarbonyl moiety into benzofuran-based compounds?

The cyclopropanecarbonyl group is typically introduced via Friedel-Crafts acylation or nucleophilic substitution. For example, cyclopropanecarboxylic acid (C₄H₅O₂) can be activated as an acyl chloride and reacted with a benzofuran precursor under Lewis acid catalysis (e.g., AlCl₃) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid ring-opening of the cyclopropane. Purity is validated via NMR and HPLC, with yields dependent on steric hindrance from adjacent substituents .

Basic: How is the structural conformation of 2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include torsion angles (e.g., C7–C2–C3–C4 = −0.06°), bond lengths (C–O = 1.36–1.43 Å), and planarity of the benzofuran core. Comparative analysis with analogs (e.g., 2-(5-fluoro-3-methylsulfanyl-benzofuran-2-yl)acetic acid) reveals how substituents influence molecular packing and hydrogen-bonding networks .

Advanced: How do substituents on the benzofuran ring (e.g., halogens, alkyl groups) impact the compound’s reactivity or pharmacological activity?

Electron-withdrawing groups (e.g., F, Br) at the 5-position increase electrophilicity, enhancing interactions with biological targets like enzymes. In contrast, bulky substituents (e.g., cyclohexyl) at the 3-position reduce solubility but improve metabolic stability. SAR studies on analogs show that the acetic acid side chain is critical for hydrogen bonding with receptor residues . Computational docking (e.g., AutoDock Vina) can predict binding affinities to guide optimization .

Advanced: What methodologies resolve contradictions in reported pharmacological data for benzofuran derivatives?

Contradictions often arise from variations in assay conditions (e.g., cell lines, ligand concentrations). Meta-analyses of IC₅₀ values, paired with molecular dynamics simulations, can identify confounding factors like solvent effects or protein flexibility. For example, discrepancies in COX-2 inhibition data may stem from differences in enzyme isoforms or allosteric modulation .

Basic: What spectroscopic techniques are used to confirm the purity and identity of this compound?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropane protons at δ 1.2–1.5 ppm).

- FT-IR : Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and carbonyl peaks (C=O at ~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₂O₅).

Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How does the cyclopropane ring influence the compound’s stability under physiological conditions?

The cyclopropane’s angle strain increases susceptibility to ring-opening under acidic conditions (e.g., in lysosomes). Stability assays (e.g., pH 5.0 buffer at 37°C for 24 hours) quantify degradation products via LC-MS. Strategies to enhance stability include introducing electron-donating groups (e.g., methyl) adjacent to the cyclopropane .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

- ADMET Prediction : SwissADME or ADMETLab estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) : GROMACS simulations assess solubility and aggregation propensity in aqueous environments.

For example, the acetic acid group improves water solubility (logP ~1.8) but may reduce membrane permeability .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Purification : Chromatographic separation is required to remove regioisomers (e.g., 3- vs. 5-substituted benzofurans).

- Yield Optimization : Low yields (<40%) in cyclopropane acylation steps necessitate catalyst screening (e.g., switching from AlCl₃ to FeCl₃) .

Advanced: How can crystallographic data inform the design of derivatives with improved target selectivity?

SC-XRD reveals key intermolecular interactions (e.g., O–H···O hydrogen bonds between the acetic acid group and active-site residues). Substituting the benzofuran 3-position with bulkier groups (e.g., isopropyl) can sterically block off-target binding. Torsion angle analysis (e.g., C3–C4–C9–C14 = 57.33°) guides modifications to maintain bioactive conformations .

Advanced: What strategies mitigate synthetic byproducts during benzofuran ring formation?

Byproducts (e.g., dihydrofurans) form via competing cyclization pathways. Controlling reaction kinetics (e.g., slow addition of acyl chloride) and using polar aprotic solvents (e.g., DMF) favor benzofuran formation. Post-synthetic analysis via GC-MS identifies byproducts for iterative optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.